

An In-depth Technical Guide to 1-Ethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Ethyl-1H-indole-3-carbaldehyde**

Cat. No.: **B1330732**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole-3-carbaldehyde, with the CAS number 58494-59-0, is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.^[1] Its indole core, functionalized with an ethyl group at the nitrogen atom and a formyl group at the 3-position, imparts a unique combination of reactivity and biological relevance. This guide provides a comprehensive overview of its synthesis, spectral characterization, reactivity, and applications, with a focus on practical insights for laboratory and developmental use.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-3 position makes **1-Ethyl-1H-indole-3-carbaldehyde** a valuable intermediate for creating derivatives with diverse biological activities, including potential anti-cancer and anti-inflammatory properties.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1-Ethyl-1H-indole-3-carbaldehyde** is presented in the table below.

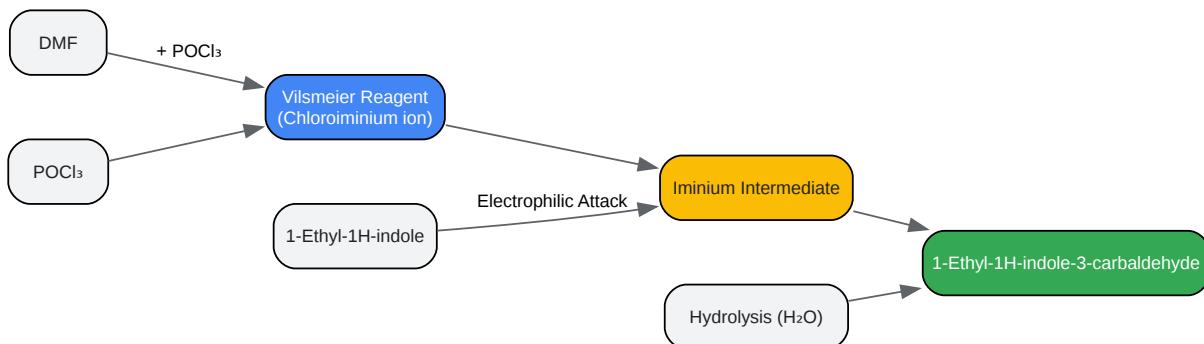
Property	Value
CAS Number	58494-59-0 [1]
Molecular Formula	C ₁₁ H ₁₁ NO [1]
Molecular Weight	173.21 g/mol [2]
Appearance	Yellow solid [1]
Purity	≥ 95% (NMR) [1]
Storage	Store at 0-8°C [1]

Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde

The synthesis of **1-Ethyl-1H-indole-3-carbaldehyde** is typically achieved through a two-step process: N-ethylation of indole followed by formylation at the C-3 position, commonly via the Vilsmeier-Haack reaction.[\[3\]](#)

Step 1: N-Ethylation of Indole

The first step involves the alkylation of the indole nitrogen with an ethylating agent.


Reaction:

Step 2: Vilsmeier-Haack Formylation

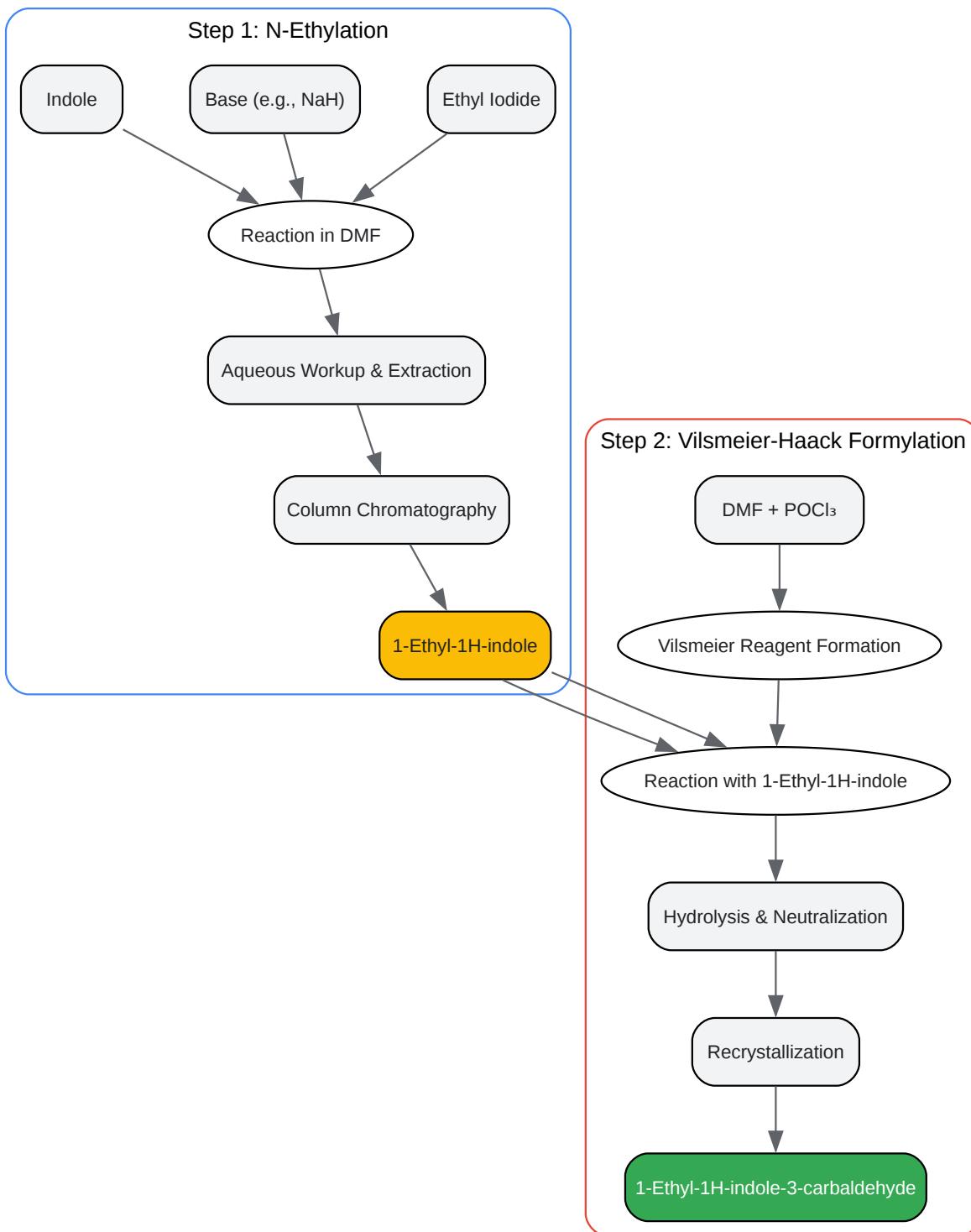
The second step is the formylation of the electron-rich C-3 position of 1-ethyl-1H-indole using the Vilsmeier reagent, which is generated *in situ* from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[\[4\]](#)

Reaction Mechanism:

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[\[5\]](#) This reagent is then attacked by the electron-rich indole at the C-3 position to form an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of the Vilsmeier-Haack Reaction.


Experimental Protocol

Step 1: Synthesis of 1-Ethyl-1H-indole

- To a solution of indole (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like sodium hydride (NaH) or potassium hydroxide (KOH) (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.
- Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-indole.

Step 2: Synthesis of **1-Ethyl-1H-indole-3-carbaldehyde**

- In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) and cool it to 0°C in an ice bath.
- Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic process.
- After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
- Add a solution of 1-ethyl-1H-indole (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.
- Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor the reaction progress by TLC.
- Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic.
- The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **1-Ethyl-1H-indole-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Ethyl-1H-indole-3-carbaldehyde**.

Spectroscopic Characterization

The structure of **1-Ethyl-1H-indole-3-carbaldehyde** can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure.

^1H NMR (400 MHz, CDCl_3):[\[6\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
10.01	s	1H	CHO
8.31	d, $J = 8.2$ Hz	1H	Ar-H
7.75	s	1H	Ar-H
7.38	t, $J = 7.5$ Hz	1H	Ar-H
7.36 – 7.33	m	1H	Ar-H
7.31	d, $J = 7.1$ Hz	1H	Ar-H
4.24	q, $J = 7.3$ Hz	2H	N-CH_2
1.56	t, $J = 7.3$ Hz	3H	CH_3

^{13}C NMR (101 MHz, CDCl_3):[\[6\]](#)

Chemical Shift (δ , ppm)	Assignment
184.47	C=O
137.55	Ar-C
137.02	Ar-C
125.50	Ar-C
122.89	Ar-C
122.13	Ar-C
118.14	Ar-C
109.98	Ar-C
41.89	N-CH ₂
15.05	CH ₃

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.

- ESI-MS: [M+H]⁺ 174[6]

Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not readily available, the expected characteristic IR absorption peaks would be:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic)
~2975-2850	Medium	C-H stretching (aliphatic)
~1670-1650	Strong	C=O stretching (aldehyde)
~1600, ~1470	Medium-Weak	C=C stretching (aromatic)
~1350	Medium	C-N stretching

Chemical Reactivity

The chemical reactivity of **1-Ethyl-1H-indole-3-carbaldehyde** is dominated by the aldehyde functional group and the electron-rich indole ring.

- Aldehyde Group Reactions: The formyl group can undergo a variety of classical aldehyde reactions, such as oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions (e.g., Wittig, Knoevenagel, Henry reactions) to form C-C bonds.
[7]
- Reactions at the Indole Ring: While the 3-position is functionalized, further electrophilic substitution on the benzene ring of the indole nucleus is possible, typically at the C-5 or C-6 positions, depending on the reaction conditions and directing effects of the existing substituents.

Applications

1-Ethyl-1H-indole-3-carbaldehyde is a valuable intermediate in several areas of chemical research and development.

- Pharmaceutical Development: It serves as a key precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The indole nucleus is a common scaffold in drugs, and modifications at the N-1 and C-3 positions can be used to modulate pharmacological activity.
- Organic Synthesis: As a bifunctional molecule, it is a versatile building block for the construction of more complex heterocyclic systems and natural product analogues.[1]

- Materials Science: The compound and its derivatives have applications in the development of dyes, pigments, and fluorescent probes for biological imaging.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling **1-Ethyl-1H-indole-3-carbaldehyde**.

- General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
- Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[8]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention. [8]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][8][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Ethyl-1H-indole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330732#1-ethyl-1h-indole-3-carbaldehyde-cas-number-58494-59-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com